molecular formula C18H18O6S B12590084 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid CAS No. 875935-93-6

2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid

Cat. No.: B12590084
CAS No.: 875935-93-6
M. Wt: 362.4 g/mol
InChI Key: XGQYCYWZENFFIB-UHFFFAOYSA-N
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Description

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid involves the reaction of 4-methyl-2,1-phenylene with sulfur and acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with therapeutic agents, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is unique due to its specific structural arrangement, which allows for the formation of diverse metal-organic frameworks and coordination polymers. This flexibility makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

875935-93-6

Molecular Formula

C18H18O6S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-[2-(carboxymethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetic acid

InChI

InChI=1S/C18H18O6S/c1-11-3-5-13(23-9-17(19)20)15(7-11)25-16-8-12(2)4-6-14(16)24-10-18(21)22/h3-8H,9-10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

XGQYCYWZENFFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)SC2=C(C=CC(=C2)C)OCC(=O)O

Origin of Product

United States

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